molecular formula C20H20N4O2 B2762353 N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide CAS No. 2307964-89-0

N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide

Cat. No. B2762353
CAS RN: 2307964-89-0
M. Wt: 348.406
InChI Key: ZOJVPEJBLJERNN-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide, also known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets various enzymes and proteins, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide is complex and not fully understood. It is thought to inhibit enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has also been shown to induce changes in the structure and function of proteins, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, which can have downstream effects on cell signaling, apoptosis, and inflammation. N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has also been shown to induce changes in the structure and function of proteins, which can have downstream effects on various biological processes. Additionally, N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide in lab experiments is its ability to inhibit a wide range of enzymes and proteins. This makes it a valuable tool for studying various biological processes. Additionally, N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide in lab experiments. One of the main limitations is the potential for off-target effects, as N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide can inhibit enzymes and proteins that are not the intended target. Additionally, N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide. One area of research is the development of more specific inhibitors that target specific enzymes and proteins. This would reduce the potential for off-target effects and increase the specificity of N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide as a research tool. Additionally, there is potential for the development of N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide-based therapeutics for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV. Finally, there is potential for the use of N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide as a diagnostic tool for the detection of various diseases, including cancer and Alzheimer's disease.

Synthesis Methods

N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods for synthesizing N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide is solid-phase synthesis, which involves attaching the N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide molecule to a solid support and then building the molecule step by step. This method is highly efficient and allows for the production of large quantities of N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide.

Scientific Research Applications

N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit a wide range of enzymes and proteins, including proteases, kinases, and phosphatases. This makes N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide a valuable tool for studying various biological processes, including cell signaling, apoptosis, and inflammation. N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-12-3-5-15(9-13(12)2)24-8-7-17(20(24)26)23-19(25)14-4-6-16-18(10-14)22-11-21-16/h3-6,9-11,17H,7-8H2,1-2H3,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJVPEJBLJERNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide

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